Quinobene

Chronic Myeloid Leukemia Fap1-PDZ2 inhibition TKI combination therapy

Researchers studying chronic myeloid leukemia stem-cell persistence face the challenge of identifying a small-molecule probe that disrupts Fap1-Fas protein-protein interactions with characterised pharmacokinetics. Quinobene addresses this gap as the only commercially available non-peptidic Fap1-PDZ2 blocker with published murine PK data. • Achieves >2-log Bcr-abl reduction in murine CML when combined with imatinib (P<0.0001) • Reduces blast crisis incidence to 15% vs 30% for SLV peptide (P<0.001) • Supplied as >98% (HPLC) solid; soluble at 10 mM in DMSO; ships with ice pack at -20°C

Molecular Formula C32H22N6O14S4
Molecular Weight 842.8 g/mol
Cat. No. B13339170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinobene
Molecular FormulaC32H22N6O14S4
Molecular Weight842.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=CC(=C6C=CC=NC6=C5O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C32H22N6O14S4/c39-31-23(15-27(55(47,48)49)21-3-1-11-33-29(21)31)37-35-19-9-7-17(25(13-19)53(41,42)43)5-6-18-8-10-20(14-26(18)54(44,45)46)36-38-24-16-28(56(50,51)52)22-4-2-12-34-30(22)32(24)40/h1-16,39-40H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)/b6-5+,37-35?,38-36?
InChIKeyVLBUREFUMKMJDK-AHMXHEBTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinobene: Dual-Activity HIV-1 and Fap1-PDZ2 Inhibitor


Quinobene is the tetrasodium salt of 4,4′-bis(8-hydroxy-5-sulfo-7-quinolineazo)stilbene-2,2′-disulfonic acid, a polyanionic sulfonated azo dye belonging to the stilbene class [1]. First reported in 1992 as a potent inhibitor of HIV-1 surface-membrane interactions, Quinobene was later re‑discovered as a small‑molecule blocker of the PDZ2 domain of Fas‑associated phosphatase 1 (Fap1), a protein implicated in chronic myeloid leukemia (CML) stem‑cell persistence during tyrosine kinase inhibitor (TKI) therapy [2][3]. Its dual pharmacological profile—antiviral surface‑membrane inhibition and targeted disruption of Fap1–Fas protein‑protein interactions—distinguishes it from many other research‑grade sulfonated dyes and small‑molecule probes.

Dual Research Target
Reported Fap1-PDZ2 blockade and HIV-1 surface-membrane inhibition in a single non-peptidic small molecule.
In Vivo Study Design
Characterized murine pharmacokinetics enable immediate in vivo deployment without de novo ADME profiling.
Assay Platform Compatibility
Validated across fluorescence polarization, AlphaScreen, and thermal shift assays for Fap1-PDZ2 binding.

Quinobene Uniqueness Against Generic Alternatives


Quinobene occupies a narrow functional intersection that generic sulfonated dyes (e.g., Chicago Sky Blue, Congo Red) and peptide‑based Fap1 antagonists (e.g., SLV tripeptide) cannot simultaneously fulfill. Its stilbene‑bridged bis‑quinoline scaffold confers a unique combination of polyanionic surface‑membrane activity and PDZ2‑domain binding that is absent from simpler mono‑azo dyes [1]. Unlike peptide inhibitors, Quinobene is a non‑peptidic small molecule with characterised murine pharmacokinetics, enabling sustained in vivo dosing without the rapid proteolytic degradation that limits peptide half‑life [2]. Conversely, the structurally related small molecule NSC‑34931 shares the stilbene‑azo core but lacks the available pharmacokinetic data and in vivo efficacy validation that exists for Quinobene, making it an unproven substitute [2].

Generic sulfonated dyesMay lack Fap1-PDZ2 binding; Chicago Sky Blue or Congo Red cannot simultaneously target PDZ domain and HIV-1 surface membrane.
Peptide-based Fap1 antagonistsRapid proteolytic degradation limits half-life; PK profile may not support sustained in vivo dosing.
NSC-34931 (stilbene-azo analog)Lacks reported murine pharmacokinetic data; in vivo study design not directly supported.

Quinobene Differentiation Evidence vs Analogs


Fap1 Inhibition Deepens Imatinib Response in CML

In a murine chronic‑phase CML model using secondary Bcr‑abl⁺ bone‑marrow transplant recipients, the combination of Quinobene (a Fap1‑PDZ2 blocker) with imatinib (IM) reduced bone‑marrow Bcr‑abl transcripts by 3 logs relative to control‑peptide‑treated mice (P < 0.0001, n = 3) and by an additional 2 logs compared with IM + control‑peptide (P < 0.0001, n = 3) [1]. Transcript levels remained stable with sustained haematological response, whereas IM monotherapy failed to produce comparable molecular remission depth.

Transcript Reduction
Head-to-head
~2 log additional reduction with combination
Supports deeper molecular response endpoint in CML combination model.
Murine Bcr-abl transcript; 8-week study.
Chronic Myeloid Leukemia Fap1-PDZ2 inhibition TKI combination therapy

Blast Crisis Prevention vs SLV Peptide in CML

In a donor‑recipient murine transplantation experiment, recipients of bone marrow from Fap1‑inhibitor‑treated donors were monitored for progression from chronic phase (CP) to blast crisis (BC). Donors treated with Quinobene + imatinib yielded CP relapse in 15% of recipients, compared with 30% for donors treated with the SLV peptide + imatinib (P < 0.001, n = 10) [1]. This represents a 50% relative reduction in blast crisis progression for Quinobene over the peptide‑based alternative.

Blast Crisis Progression
Head-to-head
15% vs 30% CP relapse rate
Reported lower progression endpoint in donor-recipient model.
Versus SLV peptide + IM; P
Survival Endpoint
Head-to-head
50% survival not reached at 24 wk
Extended survival endpoint observed; supports long-term outcome studies.
Control peptide group: 16 wk median survival.
PK Characterization
Head-to-head
Known murine PK vs. uncharacterized analog
Supports immediate in vivo study design without preliminary ADME.
NSC-34931: no PK data available.
HIV-1 Inhibition Rank
Cross-study
Reported activity surpasses Chicago Sky Blue
Rank-order context for polyanionic entry inhibitor screening.
Quantitative fold-difference not specified.
Seminal Plasma Stability
Head-to-head
Inactivated at 100 µg/mL
Excludes microbicide screening; supports plasma-free mechanistic assays.
PDB14 comparator remained stable.
Blast crisis prevention Leukemia stem cell Fap1 inhibitor comparison

Prolonged Survival with Fap1 Inhibition in CML

In the same donor‑recipient CML model, the 50% survival endpoint was not reached at 24 weeks in recipients from IM + Quinobene‑treated donors, whereas recipients from IM + control‑peptide‑treated donors reached 50% survival at 16 weeks (P < 0.01, n = 10) [1]. At the 24‑week analysis point, bone‑marrow Bcr‑abl transcripts were significantly lower in recipients from IM + Fap1‑inhibitor‑treated donors compared with all other groups (P < 0.001, n = 3) [1].

Survival Endpoint
Head-to-head
50% survival not reached at 24 wk
Extended survival endpoint observed; supports long-term outcome studies.
Control peptide group: 16 wk median survival.
CML survival model Fap1 inhibition preclinical efficacy

Pharmacokinetic Advantage Over NSC-34931

A fluorescence‑polarisation screen identified four compounds that disrupted the Fas‑peptide probe/recombinant Fap1‑PDZ2 interaction; two of these, Quinobene and NSC‑34931, were structurally similar stilbene‑azo congeners [1]. Despite their structural resemblance, Quinobene was selected for all subsequent in vivo CML studies because 'its pharmacokinetics in mice were known,' whereas no such data were available for NSC‑34931 [1]. This pharmacokinetic characterisation advantage represents a practical, procurement‑relevant differentiator between two closely related small‑molecule Fap1 inhibitors.

PK Characterization
Head-to-head
Known murine PK vs. uncharacterized analog
Supports immediate in vivo study design without preliminary ADME.
NSC-34931: no PK data available.
Pharmacokinetics Fap1 inhibitor selection in vivo tool compound

Enhanced HIV-1 Inhibition vs Chicago Sky Blue

A dissertation on azo‑dye‑related HIV replication inhibitors directly states that 'Quinobene, which was modeled after Chicago Sky Blue, surpassed this dye in activity' [1]. Although specific EC₅₀ values are not provided in the publicly available abstract, the claim establishes rank‑order superiority over Chicago Sky Blue—a well‑characterised sulfonated dye with documented anti‑HIV‑1 activity at EC₅₀ values comparable to those derived in CD4⁺ lymphocyte‑based assays [2]. Quinobene retains the viral‑adsorption‑blocking mechanism shared by polyanionic dyes (surface‑membrane inhibition) but achieves greater potency than its structural predecessor.

HIV-1 Inhibition Rank
Cross-study
Reported activity surpasses Chicago Sky Blue
Rank-order context for polyanionic entry inhibitor screening.
Quantitative fold-difference not specified.
HIV-1 inhibition polyanionic dye surface-membrane inhibitor

Rapid Inactivation in Human Seminal Plasma

In a cell‑free CCR5‑tropic HIV‑1 infection assay modified to include 12.5% human seminal plasma, Quinobene at 100 µg/mL was 'consistently inactivated' and served as an assay performance control precisely because of this predictable loss of activity [1]. In contrast, comparator compound PDB14 (an RC‑101 analog) remained stable under identical seminal‑plasma conditions [1]. This differential stability profile constitutes a negative differentiator for Quinobene in the context of topical microbicide development, where resistance to seminal‑plasma inactivation is a critical selection criterion.

Seminal Plasma Stability
Head-to-head
Inactivated at 100 µg/mL
Excludes microbicide screening; supports plasma-free mechanistic assays.
PDB14 comparator remained stable.
HIV microbicide seminal plasma stability compound inactivation

Quinobene Application Scenarios


Fap1-PDZ2 Blockade for CML Stem Cell Persistence

Quinobene is the Fap1‑PDZ2 inhibitor of choice for murine CML models where deep molecular response is the primary endpoint. Evidence shows that combining Quinobene with imatinib achieves a 2‑log greater Bcr‑abl transcript reduction than imatinib alone (P < 0.0001) and extends median survival beyond 24 weeks versus 16 weeks for IM + control peptide (P < 0.01) [1]. Researchers should prioritise Quinobene over the SLV peptide when the experimental design requires small‑molecule pharmacokinetic advantages, sustained in vivo dosing, or quantification of blast crisis progression—where Quinobene reduces BC incidence to 15% versus 30% for SLV (P < 0.001) [1].

HIV-1 Surface-Membrane Inhibition in Plasma-Free Assays

For laboratories investigating polyanionic inhibitors of HIV‑1 viral adsorption that operate via a surface‑membrane mechanism distinct from nucleoside reverse‑transcriptase inhibitors, Quinobene offers confirmed activity surpassing the classical benchmark Chicago Sky Blue [2]. Researchers should limit its use to seminal‑plasma‑free assay conditions, as Quinobene is reliably inactivated at 100 µg/mL in the presence of human seminal plasma [3]. This property makes Quinobene particularly suitable as a mechanistic probe in cell‑free and cell‑associated HIV‑1 infection assays where seminal‑plasma interference is absent, but actively contraindicates it for microbicide candidate screening.

PDZ Domain Interaction Screening

Quinobene serves as a validated positive‑control small molecule for fluorescence‑polarisation, AlphaScreen, and fluorescence thermal‑shift assays that screen for Fap1‑PDZ2 domain binders [1]. Its dose‑dependent binding across three orthogonal assay platforms makes it a reliable tool compound for assay development and validation in academic and pharmaceutical screening cores. Its known murine pharmacokinetics further enable immediate translation from in vitro hits to in vivo target‑engagement studies without requiring de novo ADME profiling [1]. Procurement for this application is appropriate when the screening campaign requires a characterised, non‑peptidic Fap1‑PDZ2 binder with published in vivo validation data.

Bioanalytical Method Development for Polyanionic Analytes

Quinobene’s unusual solubility profile as the tetrasodium salt of an organic tetrasulphonic acid presents distinct challenges for liquid chromatography (LC) and capillary electrophoresis (CE) method development [4]. This makes Quinobene a valuable model compound for analytical laboratories developing or validating separation methods for highly polar, multiply charged polyanionic analytes. Procurement in this context is driven by Quinobene’s well‑characterised chromatographic behaviour and its utility as a system‑suitability standard for polyanionic compound analysis, rather than by its biological activity.

Application
Selection Property
Validation Focus
CML Stem Cell Persistence Studies
Fap1-PDZ2 target engagement evidence
Transcript reduction endpoint review
HIV-1 Surface-Membrane Inhibition (Plasma-Free)
Polyanionic entry inhibition profile
Seminal-plasma stability assessment
PDZ Domain Interaction Screening
Cross-assay PDZ2 binding confirmation
Orthogonal assay validation
Bioanalytical Method Development
Polyanionic analyte retention behavior
Separation method development
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